molecular formula C22H23NO4 B2808495 (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid CAS No. 2219371-84-1

(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B2808495
CAS No.: 2219371-84-1
M. Wt: 365.429
InChI Key: BIBUVYMHHDCLQD-JLTOFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid: is a chiral compound often used in organic synthesis and medicinal chemistry. It features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-5-methylpiperidine-2-carboxylic acid and 9H-fluorene-9-methanol.

    Protection of Amine Group: The amine group of ®-5-methylpiperidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Free amine derivatives after Fmoc removal.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.

    Chiral Synthesis: It serves as a chiral building block in the synthesis of complex molecules.

Biology

    Protein Engineering: Used in the synthesis of peptides and proteins for studying enzyme mechanisms and protein-protein interactions.

Medicine

    Drug Development: Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific chiral properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amine, which can then participate in further reactions or form the desired peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-5-carboxylic acid: Similar structure but with different substitution patterns.

    (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid: Enantiomer of the compound .

Uniqueness

    Chirality: The (2R,5R) configuration provides specific stereochemical properties that are crucial in asymmetric synthesis.

    Fmoc Protection: The presence of the Fmoc group makes it particularly useful in peptide synthesis, offering a balance between stability and ease of removal.

This compound’s unique combination of chirality and functional group protection makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUVYMHHDCLQD-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.